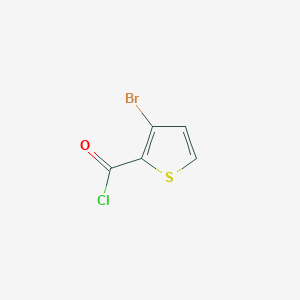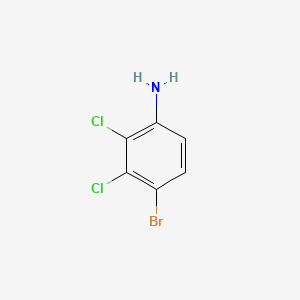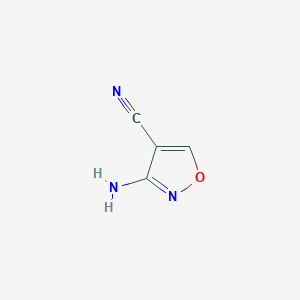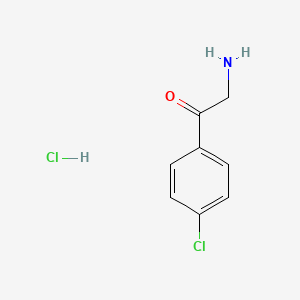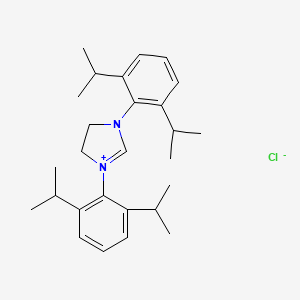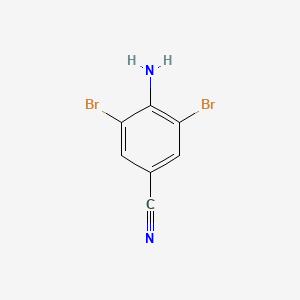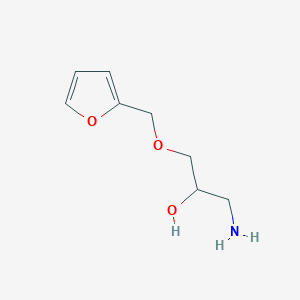
1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol is an organic compound that features a furan ring attached to a propanol backbone
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been studied for their potential therapeutic targets .
Mode of Action
Derivatives of similar compounds like indole have diverse biological and clinical applications .
Biochemical Pathways
Related compounds have been noted for their role in pharmaceuticals, agrochemicals, and materials .
Result of Action
Related compounds have been noted for their ability to undergo intramolecular cyclizations .
Action Environment
It’s worth noting that similar compounds like indole derivatives have diverse biological activities and are influenced by various factors .
Biochemical Analysis
Biochemical Properties
1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . This interaction is crucial for the synthesis of certain amino acids and other nitrogen-containing compounds. Additionally, this compound may interact with other proteins and biomolecules, influencing their activity and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of certain signaling pathways involved in cell growth and differentiation . Furthermore, this compound can alter gene expression patterns, leading to changes in the production of specific proteins and enzymes. These effects collectively impact cellular metabolism, potentially altering the rates of various metabolic reactions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may act as an enzyme inhibitor or activator, depending on the context . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term effects on cellular function have also been observed, with prolonged exposure to this compound resulting in sustained changes in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing cognitive function or reducing inflammation . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect metabolic flux and the levels of various metabolites within cells. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its activity and function, as well as its interactions with other biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . These localization patterns are essential for understanding how this compound exerts its effects at the cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol typically involves the reaction of furan-2-carbaldehyde with an appropriate amine and a reducing agent. One common method is the reductive amination of furan-2-carbaldehyde with 3-amino-1-propanol. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The furan ring can be hydrogenated to tetrahydrofuran under hydrogen gas and a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: 1-Amino-3-(furan-2-ylmethoxy)-propan-2-one.
Reduction: 1-Amino-3-(tetrahydrofuran-2-ylmethoxy)-propan-2-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Comparison with Similar Compounds
1-Amino-3-(thiophen-2-ylmethoxy)-propan-2-ol: Similar structure but with a thiophene ring instead of a furan ring.
1-Amino-3-(pyridin-2-ylmethoxy)-propan-2-ol: Contains a pyridine ring, offering different electronic properties.
Uniqueness: 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it distinct from similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
1-amino-3-(furan-2-ylmethoxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c9-4-7(10)5-11-6-8-2-1-3-12-8/h1-3,7,10H,4-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRELYEUKSFYFRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COCC(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378146 |
Source


|
| Record name | 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5380-89-2 |
Source


|
| Record name | 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
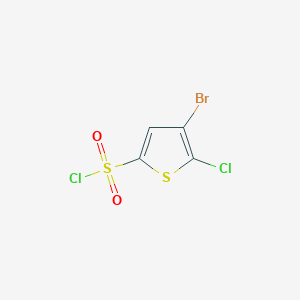
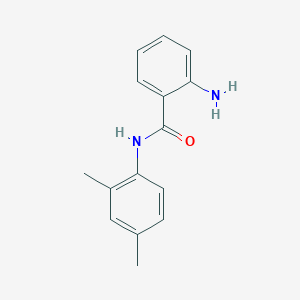
![2-[Cyano(phenyl)methyl]benzenecarbonitrile](/img/structure/B1273765.png)
